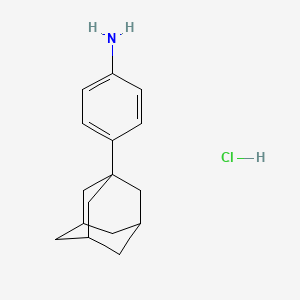

4-(1-adamantyl)aniline Hydrochloride

Vue d'ensemble

Description

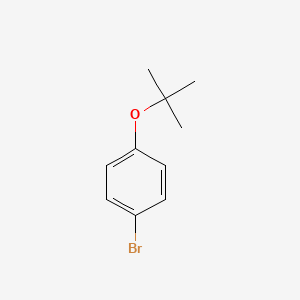

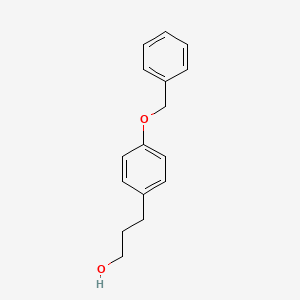

The compound 4-(1-adamantyl)aniline hydrochloride is a derivative of aniline with an adamantyl group attached to the para position of the phenyl ring. This structural motif is found in various research contexts, including polymer science, medicinal chemistry, and supramolecular chemistry. The adamantyl group is a bulky, rigid moiety that can impart unique physical and chemical properties to the compounds it is part of .

Synthesis Analysis

The synthesis of adamantane-containing anilines can be achieved through different routes. One method involves the displacement reaction of sodium 1-adamantyl oxide on 4-fluoronitrobenzene, which is applicable to the preparation of 4-(1-adamantyloxy)aniline and several related compounds . Another approach is the ortho alkylation of anilines or the coupling of 1-adamantanol with phenols, which has been useful for preparing aromatic-substituted derivatives . Additionally, the anionic polymerization of 4-(1-adamantyl)styrene has been carried out to afford polymers with narrow molecular weight distributions, indicating a controlled synthetic process .

Molecular Structure Analysis

The molecular structure of adamantane derivatives has been studied using various spectroscopic techniques. For instance, 4-α-(or β)-p-chlorobenzoyloxy-1-azaadamantane hydrochloride has been synthesized and its structure elucidated by 1H and 13C NMR spectroscopy, with the adamantane cage system exhibiting nearly perfect chair conformations . Theoretical calculations have also been employed to understand the molecular structure and vibrational spectra of related compounds, such as 4-(1-adamantyl)-5-[2-(3-hydroxynapthyl)]-2H-1,2,4-triazole-3(4H)-thione, providing insights into the electron density delocalization and charge transfer within the molecule .

Chemical Reactions Analysis

Adamantane-bearing anilines participate in various chemical reactions, forming supramolecular complexes with host molecules like β-cyclodextrin. These complexes often exhibit 1:1 stoichiometry and pseudorotaxane-like threaded structures, with the adamantane cage deeply inserted into the β-cyclodextrin cavity . The stability of propagating chain ends in polymers derived from 4-(1-adamantyl)styrene has been confirmed by sequential copolymerization with other monomers, leading to the synthesis of well-defined block copolymers .

Physical and Chemical Properties Analysis

The physical and chemical properties of adamantane derivatives are significantly influenced by the adamantyl group. For example, polymers derived from 4-(1-adamantyl)styrene exhibit high thermal stability, with decomposition temperatures over 340 °C and high glass transition temperatures . The presence of the adamantyl group also affects the biological activity of the compounds, as seen in the case of 4-(1-adamantyloxy)aniline derivatives, which have been identified as potent hypobetalipoproteinemic agents . The interactions of adamantane-containing compounds with biological targets have been explored through molecular docking studies, revealing potential as chemotherapeutic agents .

Applications De Recherche Scientifique

-

Chemistry of Unsaturated Adamantane Derivatives

- Field : Petroleum Chemistry

- Application : The synthesis of unsaturated adamantane derivatives is a promising line of research in adamantane chemistry . These compounds are highly reactive, making them useful as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .

- Methods : Unsaturated adamantane derivatives can be divided into three major groups: dehydroadamantanes; compounds with exocyclic double bonds; and compounds with multiple side-chain bonds . The synthesis of these derivatives involves various methods, including the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one .

- Results : The high reactivity of these compounds offers extensive opportunities for their utilization in various applications .

-

Direct Radical Functionalization of Adamantanes

- Field : Organic & Biomolecular Chemistry

- Application : Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials due to their unique structural, biological, and stimulus-responsive properties .

- Methods : The synthesis of substituted adamantanes and higher diamondoids is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives .

- Results : The wide range of radical-based functionalization reactions directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

-

Synthesis of Adamantyl Ureas

- Field : Organic Chemistry

- Application : Adamantyl ureas can be synthesized by reacting 1-Adamantylamine with isocyanates in the presence of triethylamine .

- Methods : The reaction involves the use of 1-Adamantylamine and isocyanates, with triethylamine as a catalyst .

- Results : The result of this reaction is the formation of adamantyl ureas .

-

Synthesis of N-(1-adamantyl)-2-chloroacetamide

- Field : Organic Chemistry

- Application : N-(1-adamantyl)-2-chloroacetamide can be synthesized from 1-Adamantylamine and chloroacetyl chloride in the presence of potassium carbonate .

- Methods : The reaction involves the use of 1-Adamantylamine and chloroacetyl chloride, with potassium carbonate as a catalyst .

- Results : The result of this reaction is the formation of N-(1-adamantyl)-2-chloroacetamide .

-

Synthesis of Vinyl-Disubstituted Adamantanes

- Field : Nanotechnology

- Application : Vinyl-disubstituted adamantanes can be synthesized and used as nanowires to link semiconductor contact surfaces .

- Methods : A similar technique to the synthesis of other adamantane derivatives can be employed to synthesize vinyl-disubstituted adamantanes .

- Results : The result of this synthesis is the formation of vinyl-disubstituted adamantanes, which can be used as nanowires .

-

Synthesis of Adamantyl Ureas and N-(1-adamantyl)-2-chloroacetamide

- Field : Organic Chemistry

- Application : Adamantyl ureas and N-(1-adamantyl)-2-chloroacetamide can be synthesized from 1-Adamantylamine .

- Methods : The synthesis of adamantyl ureas involves reacting 1-Adamantylamine with isocyanates in the presence of triethylamine . The synthesis of N-(1-adamantyl)-2-chloroacetamide involves reacting 1-Adamantylamine with chloroacetyl chloride in the presence of potassium carbonate .

- Results : The result of these reactions is the formation of adamantyl ureas and N-(1-adamantyl)-2-chloroacetamide .

Safety And Hazards

The safety information available indicates that the compound has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

4-(1-adamantyl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N.ClH/c17-15-3-1-14(2-4-15)16-8-11-5-12(9-16)7-13(6-11)10-16;/h1-4,11-13H,5-10,17H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRAKTESVTUZFBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)C4=CC=C(C=C4)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10377917 | |

| Record name | 4-(1-adamantyl)aniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-adamantyl)aniline Hydrochloride | |

CAS RN |

7123-77-5 | |

| Record name | 4-(1-adamantyl)aniline Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10377917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(adamantan-1-yl)aniline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5-Chloro-1-methyl-3-{[(4-methylphenyl)sulfanyl]-methyl}-1H-pyrazol-4-yl)methanol](/img/structure/B1272061.png)

![[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methanol](/img/structure/B1272067.png)

![3-(1,4-Dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B1272068.png)

![3-Bromoimidazo[1,2-a]pyrimidine](/img/structure/B1272073.png)

![2-[1-Amino-2-(2,4-dichlorophenoxy)ethylidene]propanedinitrile](/img/structure/B1272076.png)

![(4-Aminophenyl)[4-(2-pyrimidinyl)piperazino]-methanone](/img/structure/B1272092.png)